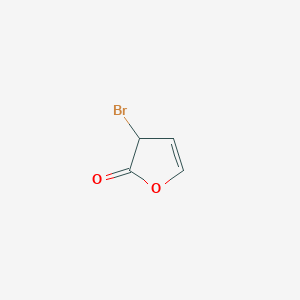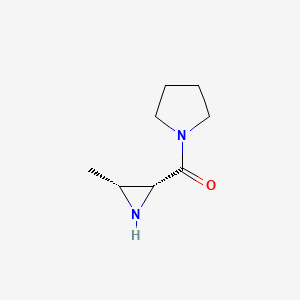
((2R,3R)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2R,3R)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone: is a complex organic compound featuring both aziridine and pyrrolidine rings
Vorbereitungsmethoden
The synthesis of ((2R,3R)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the aziridine ring: This can be achieved through the reaction of an appropriate epoxide with an amine under basic conditions.
Introduction of the pyrrolidine ring: This step involves the cyclization of a suitable precursor, often through nucleophilic substitution reactions.
Coupling of the two rings: The final step involves the coupling of the aziridine and pyrrolidine rings, often through the use of coupling reagents such as carbodiimides or phosphonium salts.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
((2R,3R)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the aziridine ring and the formation of corresponding amines and alcohols.
Wissenschaftliche Forschungsanwendungen
((2R,3R)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific mechanical and chemical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is explored for its potential use in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of ((2R,3R)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The aziridine ring is known for its ability to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The pyrrolidine ring contributes to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
((2R,3R)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone: can be compared with other similar compounds, such as:
Aziridine derivatives: These compounds share the aziridine ring but differ in their substituents and overall structure.
Pyrrolidine derivatives: These compounds contain the pyrrolidine ring and are often used in similar applications.
Beta-lactams: These compounds also feature a strained ring system and are widely studied for their antibiotic properties.
The uniqueness of This compound lies in its combination of both aziridine and pyrrolidine rings, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H14N2O |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
[(2R,3R)-3-methylaziridin-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C8H14N2O/c1-6-7(9-6)8(11)10-4-2-3-5-10/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
HXWVNYUBMSASCA-RNFRBKRXSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](N1)C(=O)N2CCCC2 |
Kanonische SMILES |
CC1C(N1)C(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



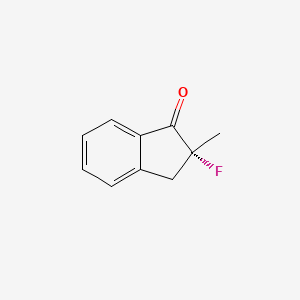
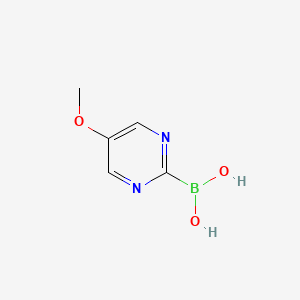




![7-Chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11919253.png)
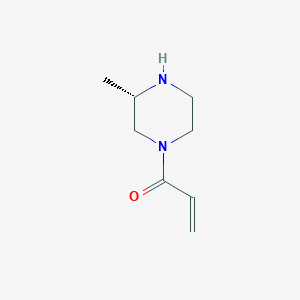
![2,3-Dihydroimidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B11919265.png)
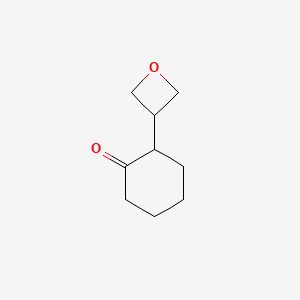
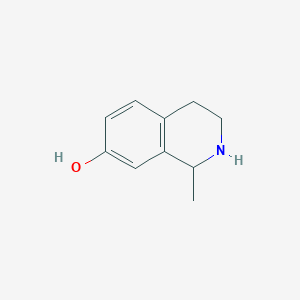
![8-Methyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B11919276.png)
